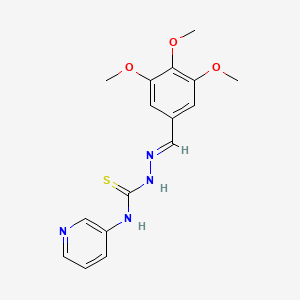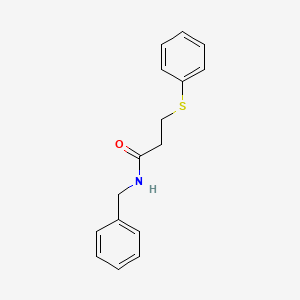
N-(3,5-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea, also known as DMPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of thiourea and piperazine, and its unique structure has made it a subject of interest for researchers in the fields of biochemistry, pharmacology, and medicinal chemistry.
作用機序
The exact mechanism of action of N-(3,5-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. This compound has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on tyrosinase activity, this compound has been shown to have antioxidant properties and to inhibit the production of pro-inflammatory cytokines. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein involved in the growth and survival of neurons.
実験室実験の利点と制限
One advantage of N-(3,5-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea is its ease of synthesis and availability. This compound can be synthesized using standard laboratory techniques and is commercially available from chemical suppliers. One limitation of this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.
将来の方向性
There are several potential future directions for research on N-(3,5-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of skin pigmentation disorders and mood disorders. Finally, the investigation of the potential neuroprotective effects of this compound is an area of interest for researchers studying neurodegenerative diseases such as Alzheimer's and Parkinson's.
合成法
N-(3,5-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea can be synthesized through a multi-step process that involves the reaction of 3,5-dimethoxyaniline with carbon disulfide to form 3,5-dimethoxyphenyl isothiocyanate. This intermediate product is then reacted with 4-methylpiperazine to produce this compound. The synthesis of this compound is relatively straightforward and can be achieved through standard laboratory techniques.
科学的研究の応用
N-(3,5-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been studied extensively for its potential applications in various fields. In biochemistry, this compound has been shown to have inhibitory effects on the activity of tyrosinase, an enzyme involved in the synthesis of melanin. This property of this compound has made it a subject of interest for researchers studying skin pigmentation disorders and the development of skin lightening agents.
In pharmacology, this compound has been shown to have anxiolytic and antidepressant effects in animal models. This property of this compound has made it a subject of interest for researchers studying the development of new antidepressant and anxiolytic drugs.
特性
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-(4-methylpiperazin-1-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S/c1-17-4-6-18(7-5-17)16-14(21)15-11-8-12(19-2)10-13(9-11)20-3/h8-10H,4-7H2,1-3H3,(H2,15,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYYJKKFWZSHOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=S)NC2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 2-methyl-3-({[(4-methylphenyl)thio]acetyl}amino)benzoate](/img/structure/B5794178.png)


![11,11-dimethyl-3,4,11,12-tetrahydro-2H,9H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[2,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B5794202.png)
![1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5794206.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1-naphthylurea](/img/structure/B5794241.png)
![N-[2-(4-fluorophenyl)ethyl]-4-morpholinecarboxamide](/img/structure/B5794247.png)


![3-[8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5794261.png)


![7-(3,4-dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5794280.png)
![2-fluoro-N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5794281.png)
